2-Fluoro-6-(hydroxymethyl)phenol
Overview
Description
2-Fluoro-6-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H7FO2 and a molecular weight of 142.13 g/mol . This compound is characterized by the presence of a fluorine atom at the 2-position and a hydroxymethyl group at the 6-position on the phenol ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(hydroxymethyl)phenol typically involves the fluorination of 6-(hydroxymethyl)phenol. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) is used under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 2-fluoro-6-methylphenol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: 2-Fluoro-6-carboxyphenol.
Reduction: 2-Fluoro-6-methylphenol.
Substitution: 2-Amino-6-(hydroxymethyl)phenol or 2-Thio-6-(hydroxymethyl)phenol.
Scientific Research Applications
2-Fluoro-6-(hydroxymethyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(hydroxymethyl)phenol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-Fluoro-4-(hydroxymethyl)phenol
- 2-Fluoro-6-methylphenol
- 2-Fluoro-6-(methoxymethyl)phenol
Comparison: 2-Fluoro-6-(hydroxymethyl)phenol is unique due to the specific positioning of the fluorine and hydroxymethyl groups, which confer distinct chemical and biological properties. Compared to 2-Fluoro-4-(hydroxymethyl)phenol, the 6-position hydroxymethyl group in this compound allows for different steric and electronic interactions, making it more suitable for certain applications . Similarly, the presence of the hydroxymethyl group distinguishes it from 2-Fluoro-6-methylphenol and 2-Fluoro-6-(methoxymethyl)phenol, providing unique reactivity and binding characteristics .
Properties
IUPAC Name |
2-fluoro-6-(hydroxymethyl)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c8-6-3-1-2-5(4-9)7(6)10/h1-3,9-10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYRXJYIZJVXER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401298781 | |
Record name | 3-Fluoro-2-hydroxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401298781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446-58-2 | |
Record name | 3-Fluoro-2-hydroxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-hydroxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401298781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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